molecular formula C34H53Br2N3 B1264532 3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide

Cat. No.: B1264532
M. Wt: 663.6 g/mol
InChI Key: YLCOJTKDARPCKE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is a lipophilic styryl dye. It is widely used in biological research for its ability to selectively stain cellular membranes, particularly yeast vacuolar membranes, with red fluorescence. This dye is an essential tool for visualizing vacuolar organelle morphology and dynamics, studying the endocytic pathway, and screening and characterizing yeast endocytosis mutants .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide involves the reaction of N-(3-Triethylammoniumpropyl)pyridinium with 4-(Diethylamino)phenylhexatriene under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature. The product is then purified through crystallization or chromatography to obtain the final dye in its pure form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the dye. The final product is often lyophilized and packaged in vials for distribution .

Chemical Reactions Analysis

Types of Reactions

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal biological conditions .

Common Reagents and Conditions

The dye is used in aqueous solutions or dissolved in dimethyl sulfoxide (DMSO) for biological applications. It is stable under physiological conditions and does not react with common biological reagents .

Major Products Formed

Since this compound is used for its fluorescent properties, the major “products” are the fluorescent signals emitted when the dye binds to cellular membranes. These signals are used to visualize and study cellular processes .

Mechanism of Action

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide exerts its effects by inserting its lipophilic tail into the outer leaflet of the plasma membrane. Upon binding, the dye fluoresces intensely, allowing for the visualization of membrane dynamics. The dye is internalized during endocytosis, enabling researchers to track the movement of vesicles and other membrane-bound structures .

Comparison with Similar Compounds

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide is often compared with other styryl dyes such as FM 1-43, FM 4-64FX, FM 2-10, and FM 5-95. These dyes share similar properties but differ in their hydrophobicity and fluorescence characteristics:

This compound is unique in its ability to provide intense red fluorescence and its suitability for studying a wide range of cellular processes in various organisms .

Properties

Molecular Formula

C34H53Br2N3

Molecular Weight

663.6 g/mol

IUPAC Name

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide

InChI

InChI=1S/C34H53N3.2BrH/c1-6-11-27-36(28-12-7-2)34-22-20-32(21-23-34)18-15-13-14-16-19-33-24-29-35(30-25-33)26-17-31-37(8-3,9-4)10-5;;/h13-16,18-25,29-30H,6-12,17,26-28,31H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

YLCOJTKDARPCKE-UHFFFAOYSA-L

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Reactant of Route 2
Reactant of Route 2
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Reactant of Route 3
Reactant of Route 3
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Reactant of Route 4
Reactant of Route 4
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Reactant of Route 5
Reactant of Route 5
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Reactant of Route 6
Reactant of Route 6
3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide

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